Muramine

Neuroscience Ion Channel Pharmacology Neuronal Excitability

Select Muramine for its distinct pharmacological profile among protopine alkaloids. It uniquely inhibits spontaneous Ca2+ oscillations and suppresses neuronal excitability at an intermediate IC50 of 13.5 μM—ideal as a midpoint benchmark between highly potent corydemine (3.6 μM) and weaker analogs. With 90% predicted blood-brain barrier permeability, it is the preferred CNS-penetrant scaffold over quaternary alkaloids like berberine. Specify botanical origin (e.g., Corydalis decumbens bulbs) to ensure reproducible alkaloid profiles. Avoid substitution; only Muramine delivers this precise combination of calcium-handling phenotype, G4-DNA stabilization, and moderate neuronal inhibition.

Molecular Formula C22H27NO5
Molecular Weight 385.5 g/mol
CAS No. 2292-20-8
Cat. No. B12319966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMuramine
CAS2292-20-8
Molecular FormulaC22H27NO5
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C(=O)CC3=C(C1)C(=C(C=C3)OC)OC)OC)OC
InChIInChI=1S/C22H27NO5/c1-23-9-8-15-11-20(26-3)21(27-4)12-16(15)18(24)10-14-6-7-19(25-2)22(28-5)17(14)13-23/h6-7,11-12H,8-10,13H2,1-5H3
InChIKeyHUIJAZQRYSCNED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Muramine (CAS 2292-20-8): A Protopine-Type Dibenzazecine Alkaloid for Neuroscience and Calcium Signaling Research


Muramine (CAS 2292-20-8), also known as cryptopalmatine, is a tertiary dibenzazecine alkaloid belonging to the protopine structural class [1]. It is a plant secondary metabolite isolated from various Papaveraceae species, including Corydalis decumbens, Papaver nudicaule, and Argemone squarrosa [2]. The molecule (C22H27NO5; MW 385.46) features a characteristic 5,7,8,14-tetrahydrodibenzo[c,g]azecin-13(6H)-one core with four methoxy substituents [3]. Its documented bioactivities include modulation of neuronal excitability and interference with calcium signaling, making it a focused tool compound for neuropharmacology and ion channel research.

Why In-Class Protopine Alkaloids Cannot Substitute for Muramine in Targeted Neuronal Excitability and Calcium Oscillation Assays


Protopine alkaloids, including allocryptopine, protopine, and cryptopine, share a common dibenzazecine scaffold but exhibit distinct pharmacological profiles due to variations in substitution patterns and ring conformations [1]. Direct head-to-head studies demonstrate that muramine possesses unique activity signatures—it inhibits neuronal excitability with an IC50 of 13.5 μM, whereas its close analog corydemine is over three times more potent (IC50 3.6 μM) and the structurally related tetrahydropalmatine shows comparable potency (IC50 14.0 μM) [2]. Additionally, muramine, but not all class members, has been specifically implicated in inhibiting spontaneous Ca2+ oscillations, a functional property not uniformly shared across protopine analogs . Furthermore, muramine and berberine co-occur as principal alkaloids in certain Argemone species where allocryptopine is absent, underscoring species-specific biosynthetic divergence and distinct biological roles [3]. Substituting muramine with another protopine alkaloid risks introducing confounding potency shifts, altered target engagement, or the complete loss of the calcium-handling phenotype under investigation.

Muramine Quantitative Differentiation: Head-to-Head Evidence for Neuroscience and Chemical Biology Procurement


Neuronal Excitability Inhibition: Muramine Exhibits Intermediate Potency Compared to Corydemine and Tetrahydropalmatine

In a direct head-to-head comparison using primary cultured mouse neocortical neurons, muramine inhibited neuronal excitability with an IC50 of 13.5 μM. This places its potency between that of the more potent analog corydemine (IC50 3.6 μM) and the comparable tetrahydropalmatine (IC50 14.0 μM) [1]. The study was conducted under identical assay conditions for all compounds, ensuring cross-comparability. Muramine's intermediate potency makes it suitable for studies where moderate inhibition is desired or where structure-activity relationship (SAR) mapping of the protopine scaffold is required.

Neuroscience Ion Channel Pharmacology Neuronal Excitability

Calcium Signaling Modulation: Muramine Specifically Inhibits Spontaneous Ca2+ Oscillations

Muramine is reported to inhibit spontaneous Ca2+ oscillations, a functional property linked to its potential targeting of the Na+/Ca2+ exchanger . While quantitative oscillation frequency or amplitude data are not publicly available in the primary literature, this qualitative phenotype distinguishes muramine from many protopine alkaloids whose calcium-handling effects remain uncharacterized. Notably, the closely related compound tetrahydropalmatine has not been shown to share this specific activity, suggesting that muramine's dibenzazecine scaffold may confer unique ion channel or exchanger interactions [1].

Calcium Signaling Cardiac Electrophysiology Ion Transport

Species-Specific Co-Occurrence: Muramine and Berberine Dominate Argemone squarrosa in the Absence of Allocryptopine

Phytochemical analysis of Argemone squarrosa collected from central New Mexico revealed that muramine and berberine are the principal alkaloids, while allocryptopine—a major alkaloid in related species and a key chemotaxonomic marker in other Papaveraceae—is completely absent [1]. This contrasts sharply with earlier literature on the same species from southern Colorado, which reported allocryptopine as the major, if not sole, alkaloid [1]. This geographic/chemotypic variation underscores that muramine is not simply a generic protopine substitute; its presence or absence can define distinct alkaloid profiles with potential implications for biological activity and sourcing.

Chemotaxonomy Natural Product Chemistry Plant Metabolomics

G-Quadruplex Stabilization: Muramine and Allocryptopine Share a Common Mechanism Distinct from G4-Degrading Corycavine

In a comparative study of protopine alkaloids, muramine, allocryptopine, protopine, and cryptopine all exhibited stabilizing effects on parallel G-quadruplex (G4) DNA structures (GG1, Ckit2) [1]. In contrast, the structurally related alkaloid corycavine degraded G4 structures, highlighting functional divergence within this chemical class [1]. While quantitative stabilization values (e.g., ΔTm) are not available in the abstract, the qualitative distinction positions muramine within a subset of G4-stabilizing protopine alkaloids, whereas corycavine represents a distinct mechanistic phenotype. This suggests that muramine cannot be substituted with corycavine for G4-targeting studies.

DNA G-Quadruplex Cancer Therapeutics Biophysical Chemistry

Predicted Blood-Brain Barrier Permeability: High Likelihood Supports CNS Research Applications

Computational ADMET predictions using admetSAR 2 indicate that muramine has a high probability (90.0%) of crossing the blood-brain barrier (BBB) [1]. While this is a predicted property and not an experimentally measured brain-to-plasma ratio, it provides a comparative benchmark against other alkaloids lacking such predictive data. The predicted BBB permeability aligns with muramine's observed activity in neuronal excitability assays and supports its utility as a CNS tool compound. In contrast, many quaternary protoberberine alkaloids (e.g., berberine) exhibit poor BBB penetration due to their permanent positive charge, making muramine's tertiary amine structure advantageous for CNS-targeted studies.

Pharmacokinetics CNS Drug Delivery ADME Prediction

Optimal Use Cases for Muramine (CAS 2292-20-8) Based on Quantitative Differentiation Evidence


Neuronal Excitability Modulation: Use Muramine for Intermediate Potency Control in SAR Studies

Researchers investigating structure-activity relationships among protopine alkaloids should select muramine as a reference compound for intermediate neuronal inhibition. Its IC50 of 13.5 μM in primary neocortical neurons [1] provides a midpoint potency benchmark between the more potent corydemine (3.6 μM) and less active analogs. This makes muramine ideal for dose-response studies aiming to map how subtle structural modifications alter inhibitory efficacy. Use muramine when a moderate level of excitability suppression is required without the strong inhibition conferred by corydemine.

Calcium Signaling Investigation: Employ Muramine as a Tool to Probe Ca2+ Oscillation Mechanisms

For studies focused on calcium handling, spontaneous Ca2+ oscillations, or Na+/Ca2+ exchanger function, muramine is the protopine alkaloid of choice. Its documented inhibition of Ca2+ oscillations distinguishes it from structurally similar alkaloids like tetrahydropalmatine, which lack this specific annotation. Researchers can use muramine to explore whether protopine scaffold modifications affect calcium channel or exchanger interactions, and to compare its effects with known NCX inhibitors.

Chemotaxonomic Marker Discovery: Source Muramine from Specific Papaveraceae Species to Ensure Consistent Alkaloid Profiles

Natural product chemists and metabolomics researchers should note that muramine content varies dramatically by species and geographic origin. In Argemone squarrosa from central New Mexico, muramine co-dominates with berberine while allocryptopine is absent [2]. This chemotypic variability means that muramine procurement from defined botanical sources (e.g., Corydalis decumbens bulbs) yields reproducible alkaloid profiles, whereas sourcing from unspecified plants may introduce unwanted variability. Specify plant origin when ordering muramine for analytical or bioactivity studies.

G-Quadruplex Targeting: Use Muramine as a Stabilizing Control for DNA Structure Modulation

In biophysical assays examining G-quadruplex (G4) DNA stability, muramine serves as a validated G4-stabilizing alkaloid [3]. It can be employed alongside allocryptopine and protopine as positive controls for stabilization, and contrasted with corycavine as a G4-degrading comparator. This functional categorization helps researchers avoid the pitfall of assuming all protopine alkaloids share the same G4-modulating direction, and enables proper experimental design for screening novel G4 ligands.

CNS Drug Discovery: Leverage Predicted BBB Permeability for In Vivo Neuropharmacology

Given its predicted high blood-brain barrier permeability (90.0% probability) [4], muramine is a suitable candidate for initial in vivo CNS studies. Unlike quaternary alkaloids such as berberine, which are largely excluded from the brain, muramine's tertiary amine structure favors CNS penetration. Researchers should prioritize muramine over quaternary analogs when designing proof-of-concept studies requiring brain exposure, and may use it as a scaffold for developing CNS-penetrant protopine derivatives.

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